3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
Overview
Description
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid typically involves the following steps:
Formation of the Boc-protected aminoethyl group: This is achieved by reacting tert-butyl dicarbonate with 2-aminoethanol in the presence of a base such as sodium hydroxide.
Attachment to the phenyl ring: The Boc-protected aminoethyl group is then introduced to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the boronic acid group: The final step involves the formation of the boronic acid group on the phenyl ring, which can be achieved through various methods such as the Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Phenol derivatives: Formed through oxidation reactions.
Hydroxyl derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group provides stability and selectivity in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-{2-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar structure but lacks the ethyl spacer.
4-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid: Similar structure but with the boronic acid group at the para position.
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}benzeneboronic acid: Similar structure but with variations in the aromatic ring.
Uniqueness
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc-protected aminoethyl group enhances its stability and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. Its unique structure, featuring a boronic acid group attached to a phenyl ring and a tert-butoxycarbonyl (Boc) protected aminoethyl group, allows for significant interactions with biological systems, particularly in enzyme inhibition and drug development.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHBNO |
Molecular Weight | 267.24 g/mol |
CAS Number | 1370452-93-9 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby inhibiting their activity. The Boc-protected aminoethyl group enhances the stability and selectivity of these interactions.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting various enzymes, including those involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The inhibition of PI3K activity can be instrumental in treating cancers characterized by abnormal cell growth .
Drug Development
The compound is being explored for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron-containing compounds to selectively destroy tumor cells while sparing healthy tissue. Its ability to selectively accumulate in tumors makes it a candidate for further investigation in cancer therapies .
Case Studies and Research Findings
- Inhibition of Acetyl-CoA Carboxylase : A study demonstrated that related boronic acids could inhibit acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition resulted in reduced levels of malonyl-CoA in vivo, suggesting potential applications in metabolic disorders .
- Antitumor Efficacy : In vivo studies using nanoparticles modified with phenylboronic acid derivatives showed enhanced delivery and retention of chemotherapeutic agents within tumor tissues compared to non-targeted formulations. This indicates that compounds like this compound could improve the efficacy of existing chemotherapy regimens by enhancing drug delivery systems .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of phenylboronic acids revealed significant cellular uptake and retention in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its absorption is influenced by its physicochemical properties, such as lipophilicity and solubility. Upon absorption, it likely undergoes hydrolysis of the Boc protecting group, yielding the active aminoethylphenylboronic acid form. Elimination occurs primarily through renal excretion or metabolism to inactive metabolites.
Properties
IUPAC Name |
[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCQHFWXIWLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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